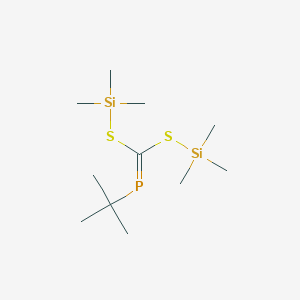
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphane group bonded to a tert-butyl group and a heptane backbone with multiple substituents
Preparation Methods
The synthesis of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane typically involves multiple steps. One common method includes the reaction of tert-butylphosphine with a suitable precursor that contains the heptane backbone. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphane group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydroformylation and hydrogenation reactions.
Material Science: This compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
tert-Butyl(2,2,6,6-tetramethyl-3,5-dithia-2,6-disilaheptan-4-ylidene)phosphane is unique due to its specific structure and substituents. Similar compounds include:
tert-Butylphosphine: A simpler phosphine with a tert-butyl group.
Tetramethylsilane: A compound with a similar silicon-containing backbone.
Dithiane derivatives: Compounds with sulfur-containing rings. The uniqueness of this compound lies in its combination of these structural features, which imparts specific reactivity and properties.
Properties
CAS No. |
95791-72-3 |
|---|---|
Molecular Formula |
C11H27PS2Si2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
bis(trimethylsilylsulfanyl)methylidene-tert-butylphosphane |
InChI |
InChI=1S/C11H27PS2Si2/c1-11(2,3)12-10(13-15(4,5)6)14-16(7,8)9/h1-9H3 |
InChI Key |
GGFQOASAHPOALA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P=C(S[Si](C)(C)C)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


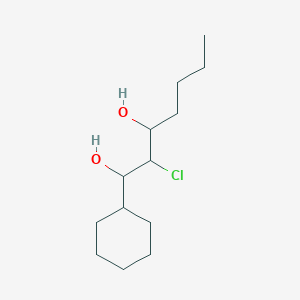

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
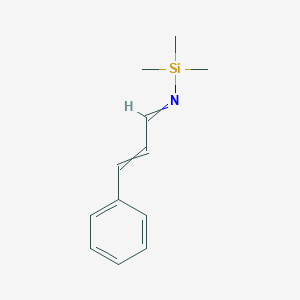
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)


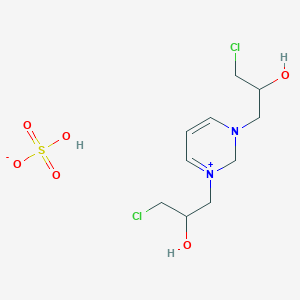
![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)


![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
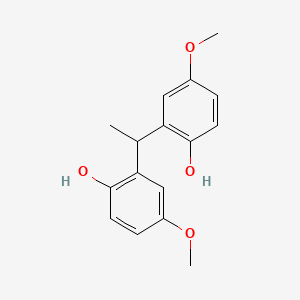
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
